molecular formula C16H12BrNO4 B241420 3-Bromobenzyl 3-{3-nitrophenyl}acrylate

3-Bromobenzyl 3-{3-nitrophenyl}acrylate

Katalognummer B241420
Molekulargewicht: 362.17 g/mol
InChI-Schlüssel: PGJSLYAXPCYGCK-BQYQJAHWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromobenzyl 3-{3-nitrophenyl}acrylate is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a member of the acrylate family and is known for its ability to inhibit enzyme activity. The purpose of

Wirkmechanismus

The mechanism of action of 3-Bromobenzyl 3-{3-nitrophenyl}acrylate involves the covalent bonding of the compound to the active site of the enzyme. This covalent bonding results in the inhibition of the enzyme activity. The inhibition of the enzyme activity can be reversible or irreversible depending on the nature of the covalent bond formed between the compound and the enzyme.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Bromobenzyl 3-{3-nitrophenyl}acrylate are dependent on the enzyme that is inhibited. The inhibition of acetylcholinesterase and butyrylcholinesterase can lead to an increase in the levels of acetylcholine and butyrylcholine, respectively. This increase in neurotransmitter levels can lead to various physiological effects such as increased muscle contraction and cognitive function. The inhibition of carbonic anhydrase can lead to a decrease in the production of bicarbonate ions, which can affect the acid-base balance in the body.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 3-Bromobenzyl 3-{3-nitrophenyl}acrylate in lab experiments include its ability to selectively inhibit enzyme activity, its stability, and its ease of synthesis. The limitations of using this compound include its potential toxicity, its irreversible inhibition of some enzymes, and its potential for non-specific inhibition of other enzymes.

Zukünftige Richtungen

There are several future directions for the use of 3-Bromobenzyl 3-{3-nitrophenyl}acrylate in scientific research. These include:
1. Studying the potential therapeutic applications of this compound in the treatment of various diseases such as Alzheimer's disease, glaucoma, and cancer.
2. Developing new synthetic methods for the production of this compound.
3. Studying the structure-activity relationship of this compound to identify more potent inhibitors of enzyme activity.
4. Studying the potential toxicity of this compound and developing methods to mitigate its toxicity.
5. Studying the potential for non-specific inhibition of other enzymes and developing methods to increase the selectivity of this compound.
Conclusion:
In conclusion, 3-Bromobenzyl 3-{3-nitrophenyl}acrylate is a chemical compound that has been widely used in scientific research for its unique properties. This compound has been used as an inhibitor of enzyme activity and has potential therapeutic applications in the treatment of various diseases. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 3-Bromobenzyl 3-{3-nitrophenyl}acrylate have been discussed in this paper.

Synthesemethoden

The synthesis of 3-Bromobenzyl 3-{3-nitrophenyl}acrylate involves the reaction between 3-bromobenzyl bromide and 3-nitrophenylacrylic acid under basic conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a temperature of 60-70°C. The reaction is monitored by thin-layer chromatography (TLC) until the desired product is obtained. The product is then purified by column chromatography or recrystallization.

Wissenschaftliche Forschungsanwendungen

3-Bromobenzyl 3-{3-nitrophenyl}acrylate has been widely used in scientific research as an inhibitor of enzyme activity. This compound has been used to inhibit the activity of various enzymes such as acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. The inhibition of these enzymes has been studied for their potential therapeutic applications in the treatment of various diseases such as Alzheimer's disease, glaucoma, and cancer.

Eigenschaften

Produktname

3-Bromobenzyl 3-{3-nitrophenyl}acrylate

Molekularformel

C16H12BrNO4

Molekulargewicht

362.17 g/mol

IUPAC-Name

(3-bromophenyl)methyl (E)-3-(3-nitrophenyl)prop-2-enoate

InChI

InChI=1S/C16H12BrNO4/c17-14-5-1-4-13(9-14)11-22-16(19)8-7-12-3-2-6-15(10-12)18(20)21/h1-10H,11H2/b8-7+

InChI-Schlüssel

PGJSLYAXPCYGCK-BQYQJAHWSA-N

Isomerische SMILES

C1=CC(=CC(=C1)Br)COC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-]

SMILES

C1=CC(=CC(=C1)Br)COC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-]

Kanonische SMILES

C1=CC(=CC(=C1)Br)COC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.